molecular formula C10H10N2O3S B064123 Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate CAS No. 175277-28-8

Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate

Cat. No. B064123
M. Wt: 238.27 g/mol
InChI Key: KEJQOOHKWIDPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate, also known as ethyl oxazolyl thiazole carboxylate, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. Ethyl oxazolyl thiazole carboxylate has been the subject of research for its potential use in the development of new drugs, as well as for its biological and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate is not fully understood. However, it is thought to act by inhibiting the growth and proliferation of cancer cells. This is believed to occur through the disruption of cellular processes involved in cell division and DNA replication.

Biochemical And Physiological Effects

Ethyl oxazolyl thiazole carboxylate has been reported to have several biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate has been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate in lab experiments include its relatively simple synthesis method, its potential use in the development of new drugs, and its ability to exhibit cytotoxic activity against cancer cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of synthesis methods for higher yields and purity.

Future Directions

There are several future directions for research on Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Ethyl oxazolyl thiazole carboxylate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs, specifically in the treatment of cancer. Studies have shown that Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate exhibits cytotoxic activity against cancer cells, making it a promising candidate for further drug development.

properties

CAS RN

175277-28-8

Product Name

Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-5-16-9(11-8)7-4-6(2)15-12-7/h4-5H,3H2,1-2H3

InChI Key

KEJQOOHKWIDPHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-isoxazole-3-carbothioamide (1.0 g, 7.0 mmol) was dissolved in acetone (16 mL) and treated with ethyl bromopyruvate (1 mL, 1 equivalent) and 3.9 g of powdered 3 A molecular sieves. The reaction was stirred at 55° C. under a nitrogen atmosphere for 18 h. The mixture was filtered and evaporated to give 1.06 g of crude material. This material was dissolved in THF (25 mL), cooled to 0° C., and treated with 2,6-lutidine (1.5 mL, 3 equivalents). Trifluoroactetic acid (0.9 mL, 1.5 equivalents) was added and stirring was continued for 2 hrs under a nitrogen atmosphere. The reaction was poured into a 1 M solution of sodium bicarbonate and extracted twice with ethyl acetate (75 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and the solvent was removed by evaporation. The crude material was purified using chloroform:ethyl acetate (1:1) to give 876 mg (53%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
0.9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.